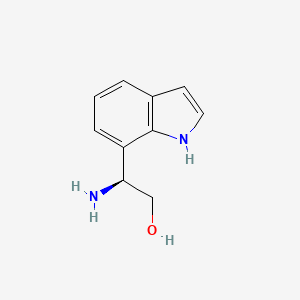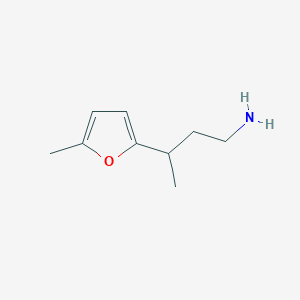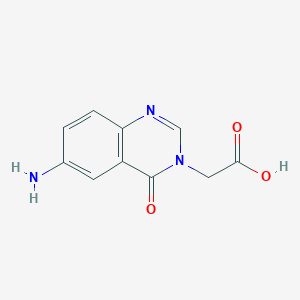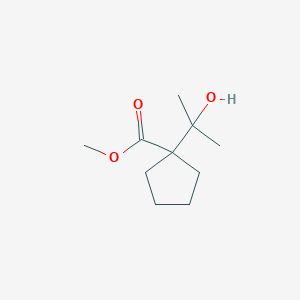
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol is a chiral compound featuring an indole ring, which is a common structural motif in many biologically active molecules. The presence of both an amino group and a hydroxyl group makes this compound versatile in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with indole, a nitrogen-containing heterocycle.
Functionalization: The indole ring is functionalized at the 7-position through electrophilic substitution reactions.
Chiral Introduction:
Amino and Hydroxyl Group Addition: The amino and hydroxyl groups are introduced through nucleophilic substitution reactions, often using reagents like ammonia or amines and alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Catalysis: Employing heterogeneous catalysts to enhance reaction efficiency and selectivity.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides, esters, or other substituted products.
科学的研究の応用
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways, such as those involved in cell proliferation or apoptosis.
Effects: Inducing changes in cellular processes, leading to therapeutic outcomes.
類似化合物との比較
Similar Compounds
®-2-amino-2-(1H-indol-7-yl)ethan-1-ol: The enantiomer of the compound, with different biological activity.
Tryptophan: An amino acid with a similar indole structure but different functional groups.
Serotonin: A neurotransmitter derived from tryptophan, with an indole ring and similar functional groups.
Uniqueness
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
(2S)-2-amino-2-(1H-indol-7-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-9(6-13)8-3-1-2-7-4-5-12-10(7)8/h1-5,9,12-13H,6,11H2/t9-/m1/s1 |
InChIキー |
AZZBQUVUJYTUDH-SECBINFHSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)[C@@H](CO)N)NC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)C(CO)N)NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B13611697.png)



![2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine](/img/structure/B13611722.png)
![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13611729.png)


![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)



